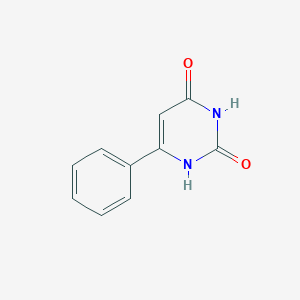

6-フェニルウラシル

説明

Synthesis Analysis

The synthesis of 6-Phenyluracil derivatives has been explored through various methods. One approach involves the reaction of tris(trimethylsilyl)6-aminouracil with alkyl- and arylalkyl halogenides, leading to 3-substituted 6-aminouracil derivatives in a process catalyzed by AlCl3 or iodine, offering a general access to these compounds (Müller, 1991). Another method for synthesizing 6-phenyluracil derivatives utilizes the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids, demonstrating significant cytostatic activity in various cell lines (Hocek et al., 2000).

Molecular Structure Analysis

The molecular structure of 6-Phenyluracil and its derivatives has been extensively studied, providing insights into their properties and interactions. For instance, spectral and magnetic properties analyses have been conducted on phenylazo-6-aminouracil complexes, revealing their octahedral geometry and the modes of interactions between ligands and metals (Masoud et al., 2004).

Chemical Reactions and Properties

6-Phenyluracil participates in various chemical reactions, contributing to its versatile applications. A notable reaction is the FeCl3·6H2O catalyzed domino reaction of 6-aminouracils with water and aldehydes, leading to the efficient synthesis of 5-alkyl/arylidenebarbituric acids, showcasing the compound's reactivity and potential for creating diverse chemical structures (Kalita et al., 2014).

Physical Properties Analysis

The physical properties of 6-Phenyluracil derivatives, such as stability and crystalline structure, are crucial for their application in various domains. For example, the synthesis and stability of 6-amino-5-thioformyluracils have been explored, revealing the influence of the 6-amino group on the C=S bond length and the overall stability of the compounds (Hirota et al., 1996).

Chemical Properties Analysis

The chemical properties of 6-Phenyluracil, including its reactivity and interaction with other compounds, have been the subject of extensive research. The regioselective synthesis of 6-alkyl- and 6-aryluracils showcases the compound's versatility and potential for generating a wide array of derivatives with various functional groups (Rajapaksha et al., 2017).

科学的研究の応用

修飾ヌクレオ塩基の合成

6-フェニルウラシルは、修飾ウラシルおよびシトシンヌクレオ塩基の合成に使用される . このプロセスは、ウラシルおよびシトシン誘導体の高収率をもたらすマイクロ波誘導法を含む . 6-フェニルウラシルを使用すると、C-5およびC-6位置の立体および電子的特性を変更できる .

生体分子研究

6-フェニルウラシルなどの修飾ヌクレオ塩基は、生体分子研究で大きな関心を集めている . それらは、ゲノム変異の検出、疾患診断、遺伝子サイレンシング、および分子プローブなど、さまざまな生体分子研究で使用されている .

医薬品用途

6-フェニルウラシルとその誘導体は、多くの生物学的および医薬品用途が見出されている . たとえば、5-フルオロウラシル、アニリノウラシル、シクロペンテンイルシトシンなどの多くのヌクレオ塩基アナログは、よく知られた抗腫瘍剤および抗菌剤である .

DNA損傷の研究

6-フェニルウラシルなどのピリミジンヌクレオ塩基の合成は、紫外線照射下での迅速な光化学的病変形成を起こしやすく、ゲノム損傷を引き起こすため、特に興味深い

作用機序

Target of Action

More research is needed to identify the specific molecular targets of this compound and their roles in biological systems .

Mode of Action

It is known that many uracil derivatives interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Given the structural similarity of 6-Phenyluracil to other uracil derivatives, it is possible that it may influence pathways involving pyrimidine metabolism .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 6-Phenyluracil is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of 6-Phenyluracil .

特性

IUPAC Name |

6-phenyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSMAVULYUCSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158114 | |

| Record name | 6-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13345-09-0 | |

| Record name | 6-Phenyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13345-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

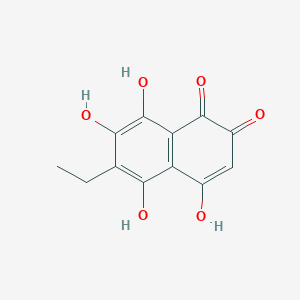

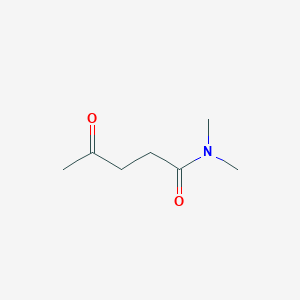

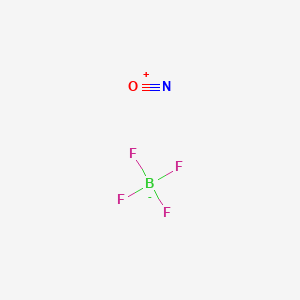

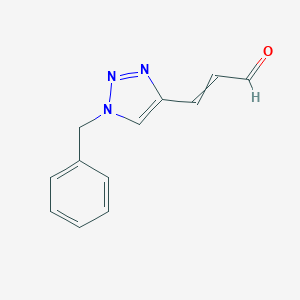

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the major photochemical reactions 6-phenyluracil can undergo?

A1: 6-Phenyluracil exhibits interesting photochemical behavior. In neutral solutions, 5-diazo-6-phenyluracil undergoes a photochemical Wolff rearrangement. [] Additionally, 6-phenyluracil can form photodimers under certain irradiation conditions. The molecular structures of these photodimers have been elucidated. []

Q2: Are there any studies investigating the potential applications of 6-phenyluracil derivatives?

A3: Research on 5-diazo-6-phenyluracil demonstrates its utility in synthesizing alkyl 5-phenyl-2-oxo-4-imidazoline-4-carboxylic acid derivatives via photochemical Wolff rearrangement. [] This suggests potential applications of 6-phenyluracil derivatives in synthetic chemistry and possibly medicinal chemistry, as imidazoline derivatives are known for various biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)